molecular formula C22H17ClF3N3 B2957832 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole CAS No. 339101-23-4

2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole

Cat. No.: B2957832
CAS No.: 339101-23-4
M. Wt: 415.84
InChI Key: HGTVJWWNTLPNMT-UHFFFAOYSA-N
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Description

This compound belongs to the benzimidazole class, characterized by a bicyclic structure comprising fused benzene and imidazole rings. The core structure is substituted at position 2 with a 2-chloro-3-pyridinyl group and at position 1 with a 3-(trifluoromethyl)benzyl group. The 5,6-dimethyl modification on the benzimidazole ring enhances steric bulk and may influence electronic properties.

Properties

IUPAC Name

2-(2-chloropyridin-3-yl)-5,6-dimethyl-1-[[3-(trifluoromethyl)phenyl]methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClF3N3/c1-13-9-18-19(10-14(13)2)29(21(28-18)17-7-4-8-27-20(17)23)12-15-5-3-6-16(11-15)22(24,25)26/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTVJWWNTLPNMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)C3=C(N=CC=C3)Cl)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole is a member of the benzimidazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H16ClF3N2C_{17}H_{16}ClF_3N_2 with a molecular weight of approximately 358.77 g/mol. The structure features a benzimidazole core substituted with a chloro-pyridine and a trifluoromethyl-benzyl group, which contributes to its biological activity.

PropertyValue
Molecular Weight358.77 g/mol
DensityNot specified
Melting PointNot specified
SolubilityNot specified

Biological Activity Overview

Benzimidazole derivatives are known for their broad-spectrum pharmacological effects. The specific compound under review has been studied for various biological activities:

  • Antimicrobial Activity : Benzimidazole derivatives have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that compounds similar to this one exhibit activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
  • Anticancer Properties : Research indicates that benzimidazole derivatives can inhibit cancer cell proliferation. The mechanism often involves the disruption of microtubule dynamics, leading to apoptosis in cancer cells . For instance, studies have reported that certain benzimidazole compounds exhibit IC50 values in the low micromolar range against various cancer cell lines.
  • Anti-inflammatory Effects : Some studies suggest that benzimidazole derivatives also possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines . This makes them candidates for treating conditions such as arthritis and other inflammatory diseases.

Structure-Activity Relationship (SAR)

The SAR of benzimidazole derivatives highlights the importance of specific substitutions on the benzene rings and the benzimidazole core. For example:

  • The presence of halogen atoms (like chlorine) enhances antibacterial activity.
  • Trifluoromethyl groups are associated with increased lipophilicity and improved cellular uptake.
  • Methyl substitutions on the benzimidazole ring can modulate the potency against specific pathogens .

Case Studies

  • Antibacterial Activity : A study evaluated various benzimidazole derivatives for their antibacterial efficacy. The compound under review showed significant activity against S. aureus with an MIC comparable to standard antibiotics .
  • Anticancer Screening : In a screening of compounds against multiple cancer cell lines, this benzimidazole derivative exhibited promising results, demonstrating selective cytotoxicity towards cancer cells while sparing normal cells .

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

Compound Name (CAS No.) Pyridinyl Substituent Benzimidazole Substituents Benzyl Substituent Molecular Formula Molecular Weight Key Features/Applications
Target Compound (Not Provided) 2-Chloro-3-pyridinyl 5,6-Dimethyl 3-(Trifluoromethyl) C₂₁H₁₇ClF₃N₃ 411.83 (calc.) Hypothesized enhanced metabolic stability due to CF₃ group
2-(6-Chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole (337920-65-7) 6-Chloro-3-pyridinyl 5,6-Dimethyl 3,4-Dichloro C₂₀H₁₅Cl₃N₃ 410.72 Discontinued; dichlorinated benzyl may increase lipophilicity
2-(2-Chloro-3-pyridinyl)-1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole (Synonyms: Bionet1_001433) 2-Chloro-3-pyridinyl 5,6-Dimethyl 4-Fluoro C₂₀H₁₇ClFN₃ 369.83 Research chemical; fluorine substitution may improve membrane permeability
5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1-(2-fluorobenzyl)-1H-1,3-benzimidazole (337920-68-0) 2-Chloro-3-pyridinyl 5,6-Dichloro 2-Fluoro C₁₉H₁₁Cl₃FN₃ 406.67 Higher halogen content increases molecular weight and polarity
2-(2-Chloro-3-pyridinyl)-5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazole (HCH0082274) 2-Chloro-3-pyridinyl 5,6-Dimethyl 3-Methyl C₂₁H₂₀ClN₃ 373.86 Methyl group reduces electron-withdrawing effects; priced at $687.35/5mg
5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole (337920-72-6) 2-Chloro-3-pyridinyl 5,6-Dichloro 3,4-Dichloro C₁₉H₁₀Cl₅N₃ 457.57 High chlorine content; elevated boiling point (636.4°C)

Key Structural and Functional Differences

Fluorinated benzyl analogs (e.g., 4-fluoro ) may exhibit improved metabolic stability over chlorinated derivatives due to fluorine’s smaller atomic radius and resistance to enzymatic cleavage.

Benzimidazole Core Modifications :

  • 5,6-Dimethyl substitution (target compound) increases steric hindrance, possibly reducing off-target interactions compared to 5,6-dichloro derivatives , which are heavier and more polar.
  • Dichloro substitution on the benzimidazole core (e.g., 337920-68-0 ) raises molecular weight and may alter solubility profiles.

Pyridinyl Substituents :

  • The 2-chloro-3-pyridinyl group is conserved across most analogs, suggesting its critical role in scaffold recognition.

Pharmacological and Commercial Considerations

  • Discontinued Compounds : The 3,4-dichlorobenzyl analog (CAS 337920-65-7) was discontinued, possibly due to synthesis challenges or unfavorable pharmacokinetics .
  • Cost Factors : The 3-methylbenzyl derivative (HCH0082274) is priced at $687.35/5mg, reflecting its niche research applications .

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